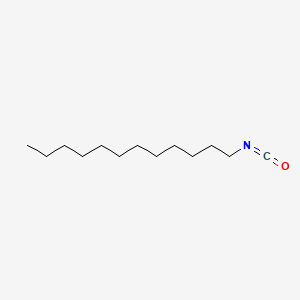
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C6H8ClN3OS . It has a molecular weight of 205.67 g/mol . The IUPAC name for this compound is 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which includes “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide”, has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloroacetamide group .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 83.1 Ų . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel derivatives of 1,3,4-thiadiazol-2-yl acetamide, including compounds related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized using carbodiimide condensation catalysis, showcasing a convenient method for preparing such compounds with confirmed structures through various analyses (Yu et al., 2014).
- The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole, including structures related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was reported, indicating potential antifungal and insecticidal activities (Bing-se, 2013).
Pharmacological Potential
- Certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were designed and synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant in vitro activities and were evaluated for their molecular mechanism of action against COX-2 enzyme (Shkair et al., 2016).
- A study on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, revealed their potential anticancer activities. The compounds were tested against various cancer cell lines, with some showing promising cytotoxic activities (Hamama et al., 2013).
Antitrypanosomal and Antifungal Activities
- Compounds containing 1,3,4-thiadiazole moieties, similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, displayed antitrypanosomal potency in vitro. This indicates the potential use of such compounds in treating diseases caused by Trypanosoma brucei gambiense (Lelyukh et al., 2023).
- In the context of agriculture, certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized and found to have fungicidal activity against rice sheath blight, highlighting their potential application in agricultural pest control (Chen et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCHYYJDLIXCPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342452 |
Source


|
| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
CAS RN |
21521-90-4 |
Source


|
| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)











